N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
説明
特性
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-6-11(21-3)4-5-13(9)19-14-12(7-16-8-17-14)15-18-10(2)20-22-15/h4-8H,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWGFAYYIKHERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC2=NC=NC=C2C3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methoxy group and an oxadiazole moiety. The molecular formula is , with a molecular weight of approximately 246.27 g/mol. The presence of the oxadiazole ring is significant as it is known for imparting various biological activities to compounds.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine and oxadiazole exhibit notable antimicrobial properties. For instance, compounds containing the oxadiazole unit have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. One study reported that pyrimidine derivatives with similar structural features demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 66 | Staphylococcus aureus |
| Compound B | 50 | Escherichia coli |
| N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | TBD | TBD |
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds featuring oxadiazole rings. For example, derivatives similar to N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays revealed IC50 values indicating potent anticancer activity .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound C | 0.65 | MCF-7 |
| Compound D | 2.41 | HeLa |
| N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | TBD | TBD |
The mechanism by which N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine exerts its biological effects may involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G0-G1 phase, preventing further division of cancer cells .
- DNA Interaction : The structural features may allow for interactions with DNA or RNA, disrupting normal cellular processes.
Case Studies
A recent study investigated the effects of various oxadiazole derivatives on human cancer cell lines. The results demonstrated that modifications to the oxadiazole structure significantly influenced their potency against cancer cells. For instance, introducing electron-withdrawing groups enhanced activity, suggesting a structure–activity relationship (SAR) that could guide future modifications of N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine for improved efficacy .
科学的研究の応用
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives, including N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine. The 1,2,4-oxadiazole ring has been associated with selective inhibition of carbonic anhydrases (CAs), which are often overexpressed in tumors. For instance, derivatives have shown nanomolar to picomolar inhibitory activity against specific isoforms like hCA IX and hCA II .
Case Study:
In vitro evaluations demonstrated that certain oxadiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. These compounds induced cell cycle arrest at the G0-G1 phase and displayed selectivity towards cancerous cells while sparing non-cancerous cells .
Antimicrobial Activity
The compound's structural features suggest potential as an antimicrobial agent. Studies have indicated that oxadiazole derivatives can exhibit bactericidal activity against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The unique mechanisms of action observed in some oxadiazoles indicate their ability to overcome resistance mechanisms typically seen in conventional antibiotics .
Case Study:
One derivative demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics when tested against 210 different MRSA strains, suggesting its potential as a novel therapeutic option for treating resistant infections .
類似化合物との比較
Structural Analogs with Pyrimidine Cores
N-(2-chlorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Core : Pyrimidine.
- Substituents :
- Position 4: 2-chlorobenzyl group.
- Position 5: 3-methyl-1,2,4-oxadiazole.
- Chlorine may enhance lipophilicity, affecting membrane permeability .
5-(4-Methoxyphenyl)pyrimidin-2-amine
- Core : Pyrimidine.
- Substituents :
- Position 2: Amine.
- Position 5: 4-methoxyphenyl.
- Key Differences :
Analogs with Varied Heterocyclic Systems
4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (Aurora Kinase Inhibitor)
- Core : Thiazole-pyrimidine hybrid.
- Substituents: Thiazole at position 4, morpholinophenylamino at position 2.
- Key Differences :
Navacaprant (WHO List 90)
- Core: Quinoline.
- Substituents :
- 3-Methyl-1,2,4-oxadiazole at position 3.
- Key Differences: Quinoline core vs. pyrimidine; this affects π-π stacking and bioavailability. Oxadiazole’s presence highlights its versatility in diverse scaffolds for optimizing pharmacokinetics .
Functional Group Modifications
N-(4-Methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine Derivatives
- Substituents :
- Trifluoromethyl or fluorophenyl groups at position 4.
- Key Differences: Fluorine or trifluoromethyl groups enhance electronegativity and metabolic resistance. Crystal structure analysis (e.g., C—H⋯O bonds in fluorinated analogs) suggests improved stability compared to non-halogenated analogs .
1,2,4-Oxadiazole-Bearing Pyrazoles
- Core : Pyrazole.
- Substituents :
- 3-Methyl-1,2,4-oxadiazole and trifluoromethyl groups.
- Key Differences :
- Pyrazole’s smaller ring size may reduce steric hindrance but limit aromatic interactions.
- High purity (99% by HPLC) and HRMS data validate synthetic feasibility .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(4-methoxy-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine?
Answer:
- Key Steps :
- Oxadiazole Formation : Cyclize amidoxime intermediates with carboxylic acid derivatives under reflux (e.g., acetic anhydride or POCl₃) to form the 1,2,4-oxadiazole ring .
- Pyrimidine Functionalization : Couple the oxadiazole moiety to the pyrimidine core via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Amination : Introduce the 4-methoxy-2-methylphenyl group at the pyrimidine C4 position using Buchwald-Hartwig amination or SNAr reactions .
- Optimization : Monitor reaction progress with TLC/HPLC. Purify via column chromatography (silica gel, eluent: EtOAc/hexane). Confirm purity (>95%) by NMR and LC-MS .
Basic: How can researchers validate the structural integrity of this compound?
Answer:
- X-ray Crystallography : Resolve crystal structure to confirm bond angles, dihedral angles (e.g., pyrimidine-phenyl twist ~12°), and hydrogen bonding (e.g., intramolecular N–H⋯N) using SHELX software .
- Spectroscopy :
- Thermal Analysis : Determine melting point (expected range: 130–150°C) .
Advanced: How to address contradictory bioactivity data in different assay systems?
Answer:
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., aurora kinases vs. unrelated targets).
- Methodology :
- Assay Standardization : Use identical cell lines (e.g., HCT-116 for cytotoxicity) and normalize to controls .
- Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
- Structural Analysis : Compare crystallographic data (e.g., ligand binding pose in aurora kinase vs. other targets) .
- Resolution : Adjust substituents (e.g., para-methoxy group) to enhance selectivity .
Advanced: What computational tools can predict the compound’s pharmacokinetic (PK) properties?
Answer:
- logP Calculation : Use MarvinSketch or SwissADME to estimate lipophilicity (predicted logP ~2.5) .
- Solubility : Apply Quantitative Structure-Property Relationship (QSPR) models (e.g., ALOGPS) for aqueous solubility (≈50 µM) .
- Metabolism : Simulate CYP450 interactions with Schrödinger’s ADMET Predictor or MetaSite .
Advanced: How to design SAR studies for optimizing target affinity?
Answer:
- Focus Areas :
- Experimental Design :
Advanced: How to resolve discrepancies in crystallographic data interpretation?
Answer:
- Case Study : Polymorphic forms showing varying dihedral angles (e.g., 5.2° vs. 12.8° phenyl-pyrimidine twist) .
- Steps :
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Storage : -20°C in anhydrous DMSO (sealed under argon).
- Stability Testing : Monitor decomposition via monthly LC-MS (degradants <5% over 6 months) .
Advanced: How to investigate the compound’s mechanism of action in cellular models?
Answer:
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., mitotic arrest genes) .
- Flow Cytometry : Quantify polyploidy (≥4N DNA content) to confirm aurora kinase inhibition .
- Western Blot : Detect phospho-histone H3 (Ser10) reduction as a mitotic failure marker .
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